molecular formula C6H11N B13573899 Azetidine, 2-ethenyl-2-methyl- CAS No. 103564-08-5

Azetidine, 2-ethenyl-2-methyl-

Cat. No.: B13573899
CAS No.: 103564-08-5
M. Wt: 97.16 g/mol
InChI Key: HYBJFPYWEDDUMD-UHFFFAOYSA-N
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Description

Azetidine, 2-ethenyl-2-methyl- is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the ethenyl and methyl groups at the 2-position further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including Azetidine, 2-ethenyl-2-methyl-, can be achieved through several methods:

Industrial Production Methods

Industrial production of azetidines often involves large-scale cyclocondensation reactions and direct alkylation methods due to their efficiency and scalability. The use of microwave irradiation and solid supports like alumina can enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 2-ethenyl-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Azetidine, 2-ethenyl-2-methyl- is primarily driven by its ring strain and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic or electrophilic interactions. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Properties

CAS No.

103564-08-5

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

2-ethenyl-2-methylazetidine

InChI

InChI=1S/C6H11N/c1-3-6(2)4-5-7-6/h3,7H,1,4-5H2,2H3

InChI Key

HYBJFPYWEDDUMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)C=C

Origin of Product

United States

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